

# The Industrial Versatility of 4-Fluoro-2-nitroanisole: A Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-2-nitroanisole

Cat. No.: B1348801

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## Introduction

**4-Fluoro-2-nitroanisole**, a substituted aromatic compound, is a critical building block in modern industrial chemistry. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of high-value chemicals. This technical guide explores the core industrial applications of **4-Fluoro-2-nitroanisole**, focusing on its pivotal role in the pharmaceutical, agrochemical, and specialty chemical sectors. Detailed experimental protocols for its key transformations, comprehensive quantitative data, and process visualizations are provided to support researchers and professionals in leveraging the full potential of this versatile intermediate.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **4-Fluoro-2-nitroanisole** is fundamental to its application in industrial synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of **4-Fluoro-2-nitroanisole**

Property	Value
CAS Number	445-83-0
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>3</sub>
Molecular Weight	171.13 g/mol
Appearance	Light orange to yellow to green powder/crystal
Melting Point	61-65 °C
Purity (Commercial Grade)	≥ 98% (GC)

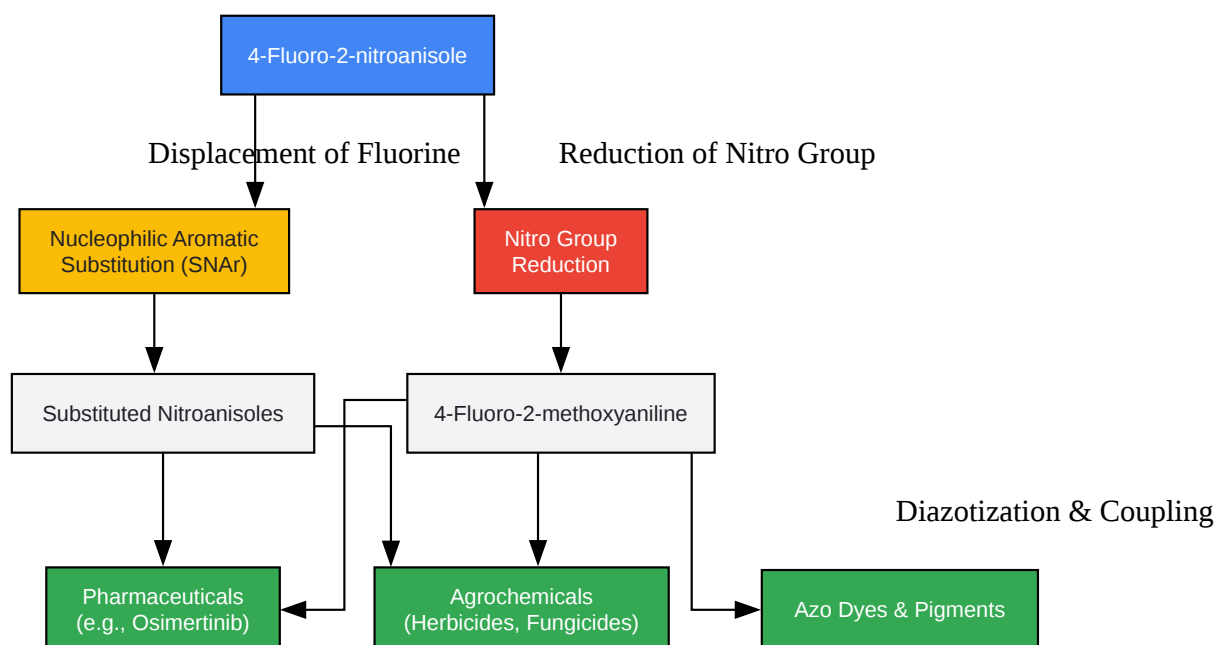
Table 2: Spectroscopic Data for **4-Fluoro-2-nitroanisole**

Spectroscopy	Peak Assignments
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 7.63 (dd, J=8.8, 5.2 Hz, 1H), 7.20 (dd, J=9.2, 2.8 Hz, 1H), 7.09 (ddd, J=9.2, 8.0, 2.8 Hz, 1H), 3.94 (s, 3H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 163.0 (d, J=252.0 Hz), 151.2 (d, J=12.0 Hz), 140.9, 125.7 (d, J=9.0 Hz), 115.8 (d, J=27.0 Hz), 109.8 (d, J=23.0 Hz), 56.8
IR (KBr, cm <sup>-1</sup> )	~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1580, 1480 (aromatic C=C), ~1520, 1340 (N-O stretch of NO <sub>2</sub> ), ~1270 (asymmetric C-O-C stretch), ~1020 (symmetric C-O-C stretch), ~1200 (C-F stretch)
Mass Spectrometry (EI)	m/z (%): 171 (M <sup>+</sup> ), 141, 125, 111, 95, 83, 75

## Core Industrial Applications and Synthesis Pathways

**4-Fluoro-2-nitroanisole**'s industrial significance stems from two primary reactive sites on the molecule: the fluorine atom, which is activated for nucleophilic aromatic substitution (SNAr),

and the nitro group, which can be readily reduced to an amine. This dual reactivity allows for its incorporation into a diverse range of complex molecules.



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Industrial synthesis pathways originating from **4-Fluoro-2-nitroanisole**.

## Pharmaceutical Synthesis

A significant application of **4-Fluoro-2-nitroanisole** is in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives are key intermediates in the production of targeted cancer therapies. For instance, it is a precursor in some synthetic routes to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2]

## Agrochemical Industry

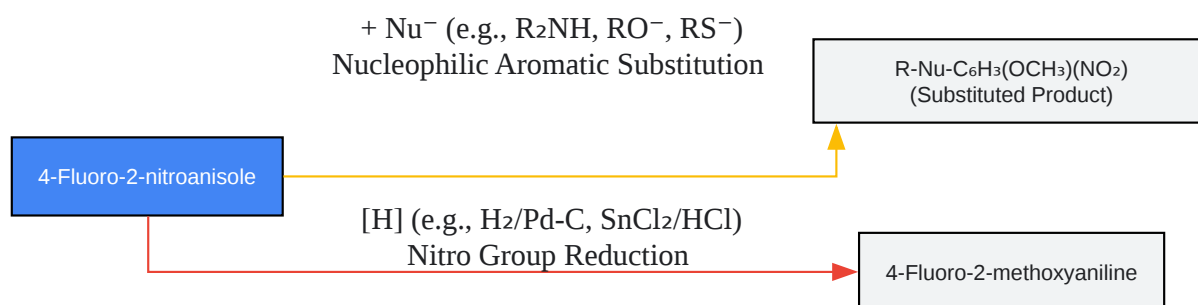
In the agrochemical sector, **4-Fluoro-2-nitroanisole** and its derivatives are utilized in the formulation of modern pesticides and herbicides.[1] The incorporation of the fluorinated methoxyphenyl moiety can enhance the biological activity and metabolic stability of the final agrochemical product.

## Dyes and Pigments

The reduction of the nitro group in **4-Fluoro-2-nitroanisole** yields 4-fluoro-2-methoxyaniline, a valuable precursor in the dye industry. This aniline derivative can undergo diazotization and subsequent coupling reactions with various aromatic compounds to produce a range of azo dyes and pigments.[3][4]

## Key Chemical Transformations and Experimental Protocols

The versatility of **4-Fluoro-2-nitroanisole** is best demonstrated through its key chemical transformations. The following sections provide detailed experimental protocols for these reactions.



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Key chemical transformations of **4-Fluoro-2-nitroanisole**.

### Protocol 1: Synthesis of 4-Fluoro-2-nitroanisole

This protocol describes a common laboratory-scale synthesis from 2,4-difluoronitrobenzene.

Materials:

- 2,4-Difluoronitrobenzene
- Sodium methoxide
- Methanol

- Toluene
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- Charge a reactor with methanol and cool to 0-5 °C.
- Slowly add sodium methoxide to the methanol, maintaining the temperature.
- Add 2,4-difluoronitrobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
- Quench the reaction with water and extract the product with toluene.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **4-fluoro-2-nitroanisole**. A typical yield for this reaction is approximately 87%.

## Protocol 2: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) with an Amine

This protocol provides a general procedure for the reaction of **4-Fluoro-2-nitroanisole** with a secondary amine.

Materials:

- **4-Fluoro-2-nitroanisole**
- Secondary amine (e.g., piperidine, morpholine)

- Potassium carbonate
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of **4-Fluoro-2-nitroanisole** in DMF, add the secondary amine and potassium carbonate.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or HPLC).
- Cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Yields for Nucleophilic Aromatic Substitution Reactions

Nucleophile	Product	Typical Yield (%)
Piperidine	1-(4-Methoxy-3-nitrophenyl)piperidine	>90
Morpholine	4-(4-Methoxy-3-nitrophenyl)morpholine	>90
Sodium Methoxide	1,4-Dimethoxy-2-nitrobenzene	~85
Sodium Thiophenoxide	4-Methoxy-3-nitrophenyl phenyl sulfide	~80

## Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol details the reduction of **4-Fluoro-2-nitroanisole** to 4-fluoro-2-methoxyaniline using catalytic hydrogenation.

Materials:

- **4-Fluoro-2-nitroanisole**
- Palladium on carbon (5% or 10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas
- Inert gas (Nitrogen or Argon)
- Celite®

Procedure:

- Charge a hydrogenation reactor with **4-fluoro-2-nitroanisole** and the solvent (e.g., methanol).
- Carefully add the Pd/C catalyst under an inert atmosphere.

- Seal the reactor and purge several times with the inert gas, followed by purging with hydrogen gas.
- Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by hydrogen uptake or TLC/HPLC until the reaction is complete.
- Carefully vent the excess hydrogen and purge the reactor with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately.
- Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methoxyaniline, which can be further purified by distillation or recrystallization. This reaction typically proceeds with high yield (>95%).

## Conclusion

**4-Fluoro-2-nitroanisole** is a highly valuable and versatile intermediate in the chemical industry. Its strategic combination of functional groups allows for the efficient synthesis of complex molecules for a wide range of applications, from life-saving pharmaceuticals to high-performance agrochemicals and vibrant dyes. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and professionals to harness the full potential of this important chemical building block. As the demand for sophisticated and effective chemical products continues to grow, the industrial importance of **4-Fluoro-2-nitroanisole** is set to expand further.

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